molecular formula C18H13ClO3S B11713200 4-Chlorophenyl 4-phenoxyphenyl sulfone

4-Chlorophenyl 4-phenoxyphenyl sulfone

Cat. No.: B11713200
M. Wt: 344.8 g/mol
InChI Key: XEARXWSVSONHPB-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-phenoxyphenyl sulfone: is an organic compound with the molecular formula C18H13ClO3S . It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to two aromatic rings. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 4-phenoxyphenyl sulfone typically involves the reaction of 4-chlorophenyl sulfone with phenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 4-phenoxyphenyl sulfone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl group.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted phenyl sulfones.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include sulfides.

Scientific Research Applications

Chemistry: 4-Chlorophenyl 4-phenoxyphenyl sulfone is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes .

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery .

Industry: In industrial applications, this compound is used in the production of polymers and resins. Its stability and resistance to degradation make it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-phenoxyphenyl sulfone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. This compound can disrupt cellular processes by binding to key enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 4-Chlorophenyl 4-phenoxyphenyl sulfone is unique due to the presence of both chlorophenyl and phenoxy groups, which confer distinct chemical properties. This combination enhances its reactivity and allows for diverse applications in various fields .

Properties

Molecular Formula

C18H13ClO3S

Molecular Weight

344.8 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-phenoxybenzene

InChI

InChI=1S/C18H13ClO3S/c19-14-6-10-17(11-7-14)23(20,21)18-12-8-16(9-13-18)22-15-4-2-1-3-5-15/h1-13H

InChI Key

XEARXWSVSONHPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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